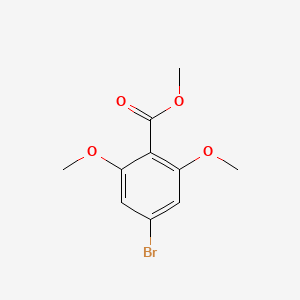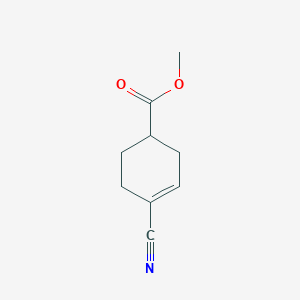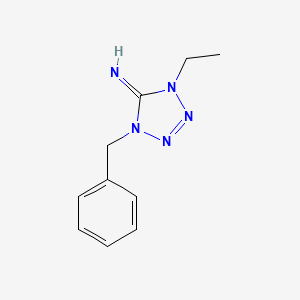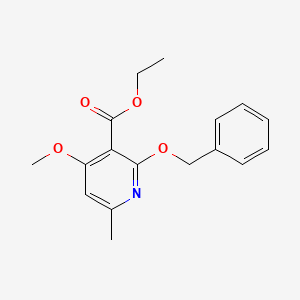
3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains fluorine, iodine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-6-iodoaniline with a suitable nitrile oxide precursor to form the oxadiazole ring. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could yield biaryl compounds.
Scientific Research Applications
3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-triazole
- 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-thiadiazole
- 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxazole
Uniqueness
3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds like triazoles and thiadiazoles, which have different ring structures and reactivity profiles.
Properties
CAS No. |
925215-03-8 |
|---|---|
Molecular Formula |
C9H6FIN2O |
Molecular Weight |
304.06 g/mol |
IUPAC Name |
3-(2-fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6FIN2O/c1-5-12-9(13-14-5)8-6(10)3-2-4-7(8)11/h2-4H,1H3 |
InChI Key |
VRLPQPOLPAVABP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=CC=C2I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



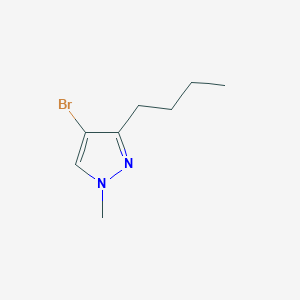

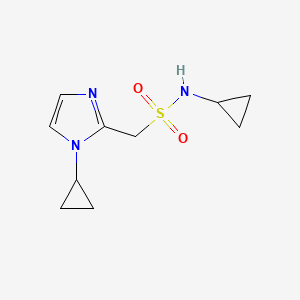
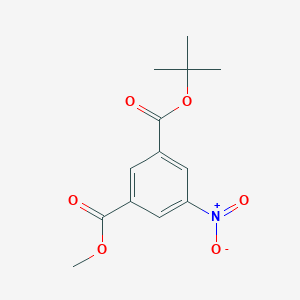

![4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)
![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
